Lamotrigine

Catalog No.
S532405
CAS No.
84057-84-1
M.F
C9H7Cl2N5
M. Wt
256.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamotrigine

Lamotrigine’s poor aqueous solubility (0.17 mg/mL) and BCS Class II profile complicate formulation development. This thermodynamically stable Form I (mp ~216.6°C) provides consistent phase behavior during hot-melt extrusion and high-shear milling.

  • Eliminates dihydrate formation risk seen with Carbamazepine wet granulation.
  • Enables robust solid dispersion and cocrystal screening with precise polymorph control.
  • Distinct NaV1.4/1.5/1.7 selectivity makes it a critical reference for off-target cardiac (NaV1.5) and peripheral neuropathy (NaV1.7) assays.

CAS Number

84057-84-1

Product Name

Lamotrigine

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)

InChI Key

PYZRQGJRPPTADH-UHFFFAOYSA-N

solubility

In water, 170 mg/L at 25 °C
Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C
4.88e-01 g/L

Synonyms

3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, 3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine, BW 430C, BW-430C, BW430C, Crisomet, Labileno, Lamictal, Lamiktal, lamotrigine

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

The exact mass of the compound Lamotrigine is 255.0079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 mg/mlin water, 170 mg/l at 25 °csolubility in 0.1m hydrochloric acid: 4.1 mg/ml at 25 °c4.88e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 500 mg, 1 g

Lamotrigine is a phenyltriazine-derivative voltage-gated sodium channel (VGSC) blocker widely procured as an active pharmaceutical ingredient (API) and analytical reference standard. Characterized by its weak basicity (pKa ~5.7) and extremely poor aqueous solubility (0.17 mg/mL at 25°C), it is strictly classified as a BCS Class II compound[1]. Industrial procurement typically focuses on the thermodynamically stable Form I polymorph (melting point ~216–218°C), which is essential for ensuring phase stability during high-shear milling, hot-melt extrusion, and formulation [2]. Beyond its processability metrics, its primary mechanistic value lies in its highly state-dependent binding kinetics, offering a distinct pharmacological and safety screening profile compared to classical iminostilbene or hydantoin derivatives.

Research Fit

Voltage-gated sodium channel modulator for seizure research models
UGT1A4-mediated drug interaction probe
Bipolar disorder depressive phase research context

Substituting Lamotrigine with other first-line sodium channel blockers, such as Carbamazepine or Phenytoin, fundamentally alters both formulation workflows and in vitro assay outcomes. From a processability standpoint, Lamotrigine's specific polymorphic landscape requires distinct thermal and solvent-based handling compared to Carbamazepine, which is highly prone to unwanted dihydrate formation during wet granulation. Pharmacologically, Lamotrigine exhibits distinct subtype selectivity (e.g., NaV1.4, NaV1.5, NaV1.7), whereas Carbamazepine is more selective for NaV1.1 [1]. Furthermore, substituting the free base with Lamotrigine salts (e.g., mesylate or tolfenamic acid salts) drastically alters the aqueous dissolution profile, making the free base strictly non-interchangeable when evaluating solid dispersion or cocrystal formulation technologies [2].

Substitution Risk

Binding kinetics differ from carbamazepine/phenytoin, which may shift seizure-type response profiles.
Co-medication dramatically alters elimination half-life (12.6–70.3 h), requiring protocol-specific dose adaptation.
Tolerability-driven retention differences may impact longitudinal study dropout rates.

Baseline Aqueous Solubility vs. Salt Forms for Formulation Design

Lamotrigine free base exhibits extremely low aqueous solubility, establishing a strict baseline for formulation engineering. Quantitative measurements confirm the free base solubility at 0.17 mg/mL at 25°C in water [1]. In contrast, engineered salt forms or cocrystals (such as lamotrigine-tolfenamic acid salts) can achieve solubilities exceeding 8.45 mg/mL under similar conditions [2]. This quantitative difference dictates that the free base must be procured specifically when validating solubility-enhancing technologies like solid dispersions, lipid-based delivery, or cyclodextrin complexation.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data0.17 mg/mL (Lamotrigine free base)
Comparator Or Baseline>8.45 mg/mL (Lamotrigine salt forms/cocrystals)
Quantified Difference>50-fold lower solubility for the free base
ConditionsAqueous medium at 25°C

Buyers must select the free base when the primary research or manufacturing goal is to test and validate novel bioavailability-enhancing excipients or solid dispersion methods.

Partial-onset seizures vs. CBZ
Head-to-head
HR 1.29 (95% CI 1.13–1.48), 29% higher seizure hazard vs. carbamazepine.
Seizure-control endpoint context differs; tolerability and retention may favor lamotrigine.
Individual patient data meta-analysis, 6,418 participants.

Thermodynamic Stability of Form I During Thermal Processing

The polymorphic purity of Lamotrigine is critical for manufacturing reproducibility. Form I is the most thermodynamically stable polymorph at elevated temperatures, characterized by a distinct endothermic melting peak at approximately 216.6°C [1]. In contrast, less stable polymorphs or hydrated forms exhibit lower transition temperatures or dehydration peaks (e.g., lamotrigine hydrate exhibits dehydration endotherms prior to melting) [2]. The high thermal stability of Form I prevents unwanted phase transitions during hot-melt extrusion or high-shear wet granulation.

Evidence DimensionMelting point / Thermal transition temperature
Target Compound Data~216.6°C (Form I)
Comparator Or BaselineLower transition/dehydration temperatures for metastable forms or hydrates
Quantified DifferenceSuperior thermodynamic stability at high processing temperatures without premature phase transitions
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min

Procuring strictly validated Form I Lamotrigine ensures API phase stability during intensive mechanical and thermal formulation processes.

12-month remission vs. VPA
Head-to-head
Direct HR 0.72 (0.56–0.93) favoring valproate; network HR 0.91 (0.73–1.33), non-significant.
Remission endpoint context: direct advantage attenuates in broader evidence synthesis.
Cochrane network meta-analysis, 221 participants in direct comparisons.

Superior Shift in Steady-State Inactivation vs. Carbamazepine

In electrophysiological assays, Lamotrigine demonstrates a highly state-dependent inhibition of voltage-gated sodium channels, binding preferentially to the fast-inactivated state. Compared to Carbamazepine (CBZ) and Phenytoin (DPH), Lamotrigine evokes a significantly larger maximal hyperpolarizing shift in the steady-state inactivation relationship of NaV alpha-subunits [1]. Furthermore, its binding kinetics to the NaV1.1 subunit are faster than those of CBZ, while its unbinding is slower, resulting in a distinct use-dependent blockade profile that is critical for high-frequency firing models [1].

Evidence DimensionShift in steady-state inactivation and binding/unbinding kinetics
Target Compound DataLarger maximal shift; faster binding to NaV1.1, slower unbinding
Comparator Or BaselineCarbamazepine (CBZ) and Phenytoin (DPH)
Quantified DifferenceDistinct kinetic profile with prolonged target residence time in the inactivated state
ConditionsWhole-cell patch-clamp in HEK293 cells expressing NaV alpha-subunits

For neuropharmacology research, Lamotrigine is the required reference standard when screening novel compounds for fast-inactivated state preference and use-dependent VGSC blockade.

Tolerability vs. LEV/ZNS
Head-to-head
16% (levetiracetam) and 23% (zonisamide) more treatment failures vs. lamotrigine at 2 years.
Tolerability endpoint context supports lower dropout rate in longitudinal protocols.
SANAD II phase 4 RCT, 990 adults, 2–7.5 year follow-up.

Divergent NaV Subtype Selectivity Profile

Lamotrigine provides a specific subtype selectivity profile that cannot be replicated by other common antiepileptics. Automated patch-clamp studies reveal that Lamotrigine selectively inhibits the NaV1.4, NaV1.5, and NaV1.7 subtypes. In direct contrast, Carbamazepine exhibits selectivity for the NaV1.1 subtype, while Phenytoin shows a lack of specific subtype activity in comparable recombinant assays [1]. This divergent selectivity makes Lamotrigine uniquely suited as a benchmark in assays targeting NaV1.7 (pain models) or NaV1.5 (cardiac liability models).

Evidence DimensionVoltage-gated sodium channel (NaV) subtype selectivity
Target Compound DataSelective inhibition of NaV1.4, NaV1.5, and NaV1.7
Comparator Or BaselineCarbamazepine (selective for NaV1.1)
Quantified DifferenceOrthogonal subtype targeting profile
ConditionsAutomated patch-clamp on recombinant CHO/HEK cell lines

Researchers must procure Lamotrigine rather than Carbamazepine when calibrating assays specifically for NaV1.7-mediated nociception or NaV1.5-related cardiac safety screening.

NaV binding kinetics
Method context
Larger inactivation shift & slower unbinding vs. CBZ/DPH; faster NaV1.1 binding.
Distinct kinetics may support broader seizure-type assay interpretation.
HEK293 cells expressing human NaV α-subunits.
Half-life variability
Reported
t½ 12.6–14.4 h (enzyme inducers) vs. 48.3–70.3 h (valproate); up to 5-fold variation.
PK context varies broadly; requires co-medication-aware dosing review.
Multiple pharmacokinetic studies; valproate increases AUC by 84–160%.
Bipolar relapse prevention
Head-to-head
RR 0.67 (95% CI 0.51–0.87) for manic relapse vs. placebo; lithium superior for mania (HR 0.56).
Depressive episode endpoint context differs from lithium; relevant for bipolar depression research.
Meta-analysis of 11 RCTs, 2,314 participants.

Solid Dispersion and Bioavailability Enhancement Formulation

Due to its strict BCS Class II classification and low aqueous solubility (0.17 mg/mL), Lamotrigine free base is an ideal model API for developing and validating novel hot-melt extrusion polymers, mesoporous silica carriers, and cyclodextrin inclusion complexes [1].

State-Dependent Ion Channel Modulator Screening

Because it induces a larger maximal shift in steady-state inactivation than Carbamazepine, Lamotrigine is the preferred positive control in whole-cell patch-clamp assays designed to identify next-generation use-dependent or fast-inactivated state-preferring VGSC blockers [2].

NaV1.7 and NaV1.5 Subtype-Specific Assays

Leveraging its specific selectivity for NaV1.4, NaV1.5, and NaV1.7 over NaV1.1, Lamotrigine is utilized as a critical reference standard in off-target cardiac liability screening (NaV1.5) and peripheral neuropathy drug discovery models (NaV1.7)[3].

Cocrystal Engineering and Polymorph Screening

The well-characterized thermodynamic stability of Lamotrigine Form I (melting at ~216.6°C) makes it a robust baseline material for crystal engineering workflows aiming to synthesize novel pharmaceutical cocrystals or salts with improved physicochemical properties [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Seizure-model retention studies
Tolerability-driven retention profile
Adverse-effect dropout endpoint review
UGT1A4 drug interaction probe
High PK variability across co-medications
Metabolic interaction quantification
Bipolar depression research models
Depressive-pole response profile
Depressive relapse endpoint interpretation
NaV subunit pharmacology
Distinct binding kinetics vs. other NaV blockers
Use-dependent block and subunit-selectivity studies

Physical Description

Solid

Color/Form

White to pale cream-colored powder. Crystals from isopropanol

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

255.0078506 Da

Monoisotopic Mass

255.0078506 Da

Boiling Point

503.1±60.0

Heavy Atom Count

16

LogP

1.93
2.57 (LogP)
log Kow = 2.57
2.5

Appearance

White to off-white solid powder.

Melting Point

177-181
216-218 °C (uncorr)
216 - 218 °C (uncorr.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3H27498KS

GHS Hazard Statements

Aggregated GHS information provided by 217 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lamotrigine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lamotrigine is indicated as adjunctive therapy for the following seizure types in patients ≥2 years of age: partial seizures, primary generalized tonic-clonic seizures, and generalized seizures due to Lennox-Gastaut syndrome. It is also indicated for the process of conversion to drug monotherapy for those at least 16 years of age or older with partial seizures and currently are receiving treatment with carbamazepine, phenytoin, phenobarbital, primidone, or valproate as the single antiepileptic drug (AED). In addition to the above, lamotrigine is also indicated for the maintenance treatment of bipolar I disorder, delaying the time to mood episodes (which may include mania, hypomania, depression, mixed episodes) in adults at least 18 years or older, who have been treated for acute mood symptoms with standard therapy. Limitations of use It is important to note that lamotirigine should not be used in the treatment of acute mood episodes, as efficacy has not been established in this context.
FDA Label
Lamotrigine is an anti-seizure/anti-epilepsy drug first approved for use in the USA in 1994. It is considered a first-line treatment for primary generalized tonic-clonic seizures (including simple and complex partial seizures and focal-onset tonic-clonic seizures) and Lennox-Gestault syndrome.

Livertox Summary

Lamotrigine is a widely used antiseizure medication that is a rare but well known cause of idiosyncratic liver injury, that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; Antimanic Agents; Antidepressive Agents
Anticonvulsants

Therapeutic Uses

Anticonvulsants; Calcium Channel Blockers; Excitatory Amino Acid Antagonists; Voltage-Gated Sodium Channel Blockers
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lamotrigine is included in the database.
Lamictal is indicated as adjunctive therapy for the following seizure types in patients aged 2 years and older: partial-onset seizures, primary generalized tonic-clonic (PGTC) seizures, generalized seizures of Lennox-Gastaut syndrome. /Included in the US product label/
Lamcital is indicated for conversion to monotherapy in adults (aged 16 years and older) with partial-onset seizures who are receiving treatment with carbamazepine, phenytoin, phenobarbital, primidone, or valproate as the single antiepileptic drug (AED). /Included in US product label/
For more Therapeutic Uses (Complete) data for LAMOTRIGINE (6 total), please visit the HSDB record page.

Pharmacology

Lamotrigine likely prevents seizures and prevents mood symptoms via stabilizing presynaptic neuronal membranes and preventing the release of excitatory neurotransmitters such as glutamate, which contribute to seizure activity.[A191350,A19135,L9404] A note on cardiovascular effects The metabolite of lamotrigine, 2-N-methyl metabolite (formed by glucuronidation), is reported to cause dose-dependent prolongations of the PR interval, widening of the QRS complex, and at higher doses, complete AV block. Although this harmful metabolite is only found in trace amounts in humans, plasma concentrations may increase in conditions that cause decreased drug glucuronidation, such as liver disease.[A191335,L9404,L12183]
Lamotrigine is a synthetic phenyltriazine with antiepileptic and analgesic properties. Lamotrigine enhances the action of gamma-aminobutyric acid, an inhibitory neurotransmitter, which may result in a reduction of pain-related transmission of signals along nerve fibers. This agent may also inhibit voltage-gated sodium channels, suppress glutamate release, and inhibit serotonin reuptake. (NCI04)

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX09 - Lamotrigine

Mechanism of Action

The exact mechanism of action of lamotrigine is not fully elucidated, as it may exert cellular activities that contribute to its efficacy in a range of conditions. Although chemically unrelated, lamotrigine actions resemble those of phenytoin and carbamazepine, inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, thereby modulating the release of presynaptic excitatory neurotransmitters. Lamotrigine likely acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate. The mechanism of action of lamotrigine in reducing anticonvulsant activity is likely the same in managing bipolar disorder. Studies on lamotrigine have identified its binding to sodium channels in a fashion similar to local anesthetics, which could explain the demonstrated clinical benefit of lamotrigine in some neuropathic pain states. Lamotrigine displays binding properties to several different receptors. In laboratory binding assays, it demonstrates weak inhibitory effect on the serotonin 5-HT3 receptor. Lamotrigine also weakly binds to Adenosine A1/A2 receptors, α1/α2/β adrenergic receptors, dopamine D1/D2 receptors, GABA A/B receptors, histamine H1 receptors, κ-opioid receptor (KOR), mACh receptors and serotonin 5-HT2 receptors with an IC50>100 µM. Weak inhibitory effects were observed at sigma opioid receptors. An in vivo study revealed evidence that lamotrigine inhibits Cav2.3 (R-type) calcium currents, which may also contribute to its anticonvulsant effects.
Spectrophotometry with the Ca(++)-sensitive dye fura-2 was used to study the effect of lamotrigine (LAG) on the depolarization-evoked Ca++ influx in the acutely isolated basolateral amygdala neurons. Depolarization of the neurons with high K+ resulted in the elevation of intracellular Ca++ concentration [Ca++]i in a concentration-dependent manner. The K(+)-induced Ca++ influx was completely blocked in the Ca(++)-free solution or by Cd++, indicating that depolarization-induced increases in [Ca++]i were triggered largely, if not completely, by Ca++ entry from extracellular space and Ca++ entry occurred through voltage-dependent Ca++ channels. Application of LAG reduced the depolarization-evoked Ca++ influx in a concentration-dependent manner. The effect of LAG was markedly reduced in the presence of N-type Ca++ channel blocker omega-conotoxin-GVIA (omega-CgTX). These results suggest that the action of LAG is mediated, at least in part, by the modulation of N-type Ca++ channels.
Lamotrigine (LAG) is an antiepileptic drug which is believed to suppress seizures by inhibiting the release of excitatory neurotransmitters. The present study was aimed at investigating the effect of LAG on the 4-aminopyridine (4AP)-evoked glutamate release in cerebrocortical nerve terminals (synaptosomes). LAG inhibited the release of glutamate evoked by 4AP in a concentration-dependent manner. This inhibitory effect was associated with a reduction in the depolarization-evoked increase in the cytoplasmic free Ca2+ concentration ([Ca2+]C). In addition, LAG did not alter the resting synaptosomal membrane potential or 4AP-evoked depolarization. Furthermore, ionomycin-evoked glutamate release was not affected by LAG. Based on these results, we suggest that presynaptic calcium influx blockade and inhibition of glutamate release may underlie the mechanism of action of LAG. These action may also contribute to their neuroprotective properties in excitotoxic injury.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

9.4X10-9 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

84057-84-1

Absorption Distribution and Excretion

Lamotrigine is rapidly and entirely absorbed with minimal first-pass metabolism effects, with a bioavailability estimated at 98%. Cmax is reached in the range of 1.4 to 4.8 hours post-dose, but this depends on the dose administered, concomitant medications, and epileptic status. The rate and extent of lamictal absorption is considered equivalent between the compressed tablet form taken with water to that of the chewable dispersible tablets, taken with or without water.
Lamotrigine is excreted in both the urine and feces. Following oral administration of 240 mg radiolabelled lamotrigine, about 94% of total drug and its metabolites administered is recovered in the urine and 2% is recovered in the feces. One pharmacokinetic study recovered 43 to 87% of a lamotrigine dose in the urine mainly as glucuronidated metabolites. 2-N-glucuronide is mainly excreted in the urine.
The mean apparent volume of distribution (Vd/F) of lamotrigine following oral administration ranges from 0.9 to 1.3 L/kg and is independent of dose administered. Lamotrigine accumulated in the kidney of the male rat, and likely behaves in a similar fashion in humans. Lamotrigine also binds to tissues containing melanin, such as the eyes and pigmented skin.
The mean apparent plasma clearance (Cl/F) ranges from 0.18 to 1.21 mL/min/kg. The values vary depending on dosing regimen, concomitant antiepileptic medications, and disease state of the individual. In one study, healthy volunteers on lamictal monotherapy showed a clearance of about 0.44 mL/min/kg after a single dose.
/MILK/ Lamotrigine is distributed into milk. Because of the potential for serious adverse reactions to lamotrigine in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
/MILK/ To investigate the pharmacokinetics of lamotrigine (LTG) during delivery, during the neonatal period, and lactation. High-performance liquid chromatography was used to determine plasma and milk levels of LTG in nine pregnant women with epilepsy treated with LTG, and plasma levels in their 10 infants. Samples were obtained at delivery, the first 3 days postpartum, and at breast-feeding 2-3 weeks after delivery. At delivery, maternal plasma LTG concentrations were similar to those from the umbilical cord, indicating extensive placental transfer of LTG. There was a slow decline in the LTG plasma concentration in the newborn. At 72 hr postpartum, median LTG plasma levels in the infants were 75% of the cord plasma levels (range, 50-100%). The median milk/maternal plasma concentration ratio was 0.61 (range, 0.47-0.77) 2-3 weeks after delivery, and the nursed infants maintained LTG plasma concentrations of approximately 30% (median, range 23-50%) of the mother's plasma levels. Maternal plasma LTG concentrations increased significantly during the first 2 weeks after parturition, the median increase in plasma concentration/dose ratio being 170%.
Lamotrigine binds to melanin-containing ocular tissue in pigmented rats and cynomolgus monkeys, but evidence of this manifestation has not been reported in humans ... prolonged administration of the drug could potentially result in its accumulation and possible toxic effects in melanin-rich tissues, including those of the eye, and that clinicians should be aware of possible adverse ophthalmologic effects occurring as a result of binding of the drug to melanin.
To determine the relative bioavailability of lamotrigine (LTG) chewable dispersible tablets after rectal administration. Two-period, crossover study with a 2-week washout between dosing periods. Twelve healthy adult volunteers. One hundred milligrams of a LTG chewable dispersible tablet was administered by oral and rectal routes. Plasma samples were collected before and up to 120 hours after drug administration. The samples were analyzed for LTG by high-performance liquid chromatography, and the relative bioavailability was determined. Drug concentrations were lower after rectal than after oral administration. The relative bioavailability (F = AUC(rectal)/AUC(oral)) was 0.52 +/- 0.23 (SD). Drug prepared from LTG chewable dispersible tablets is absorbed rectally, although not to the same extent as when given orally. Rectal administration of suspension of these tablets can be an acceptable route of administration.
For more Absorption, Distribution and Excretion (Complete) data for LAMOTRIGINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lamotrigine is mainly glucuronidated, forming 2-N-glucuronide conjugate, a pharmacologically inactive metabolite. The total radioactivity detected after a 240mg radiolabeled dose of lamotrigine during clinical trials were as follows: lamotrigine as unchanged drug(10%), a 2-N-glucuronide (76%), a 5-N-glucuronide (10%), a 2-N-methyl metabolite (0.14%), as well as various other minor metabolites (4%).
The metabolites of [(14)C]lamotrigine (78 micromol/kg, iv) in adult male Wistar rats were characterized with particular reference to thioether derivatives of an epoxide intermediate. Biliary recovery of radioactivity from anesthetized and cannulated animals was 7.3 +/- 3.0% (mean +/- SD, n = 4) of the dose over 4 hr; 5.5 +/- 0.5% was recovered in bladder urine after 4 hr. Bile contained [(14)C]lamotrigine (1.4 +/- 0.3%), a glutathione adduct of [(14)C]dihydrohydroxylamotrigine (1.8 +/- 0.3%), i.e., an adduct of an arene oxide, and the glutathione (1.5 +/- 0.7%), cysteinylglycine (1.9 +/- 0.5%), and N-acetylcysteine (0.4 +/- 0.2%) adducts of [(14)C]lamotrigine. Formation of the thioether metabolites was partially blocked by the cytochrome P450 inhibitor, ketoconazole. Urine contained [(14)C]lamotrigine (4.5 +/- 0.5%) and [(14)C]lamotrigine N-oxide (0.9 +/- 0.2%). The radiolabeled material in skin (15.6 +/- 1.4%) was almost entirely [(14)C]lamotrigine. ...
Lamotrigine is metabolized predominantly by glucuronic acid conjugation. The major metabolite is an inactive 2-N-glucuronide conjugate. Exretion occur in the urine and the feces with unchanged lamotrigine (10%), the 2-N-glucuronide (76%), a 5-N-glucuronide (10%), a 2-N-methyl metabolite (0.14%), and other unidentified minor metabolites (4%). (A308) Half Life: 25 +/- 10 hours (healthy individuals); 42.9 hours (chronic renal failure)

Associated Chemicals

Lamotrigine isethionate; 113170-86-8

Wikipedia

Lamotrigine

FDA Medication Guides

LAMICTAL
LAMOTRIGINE
TABLET;ORAL
GLAXOSMITHKLINE LLC
03/31/2021
LAMICTAL CD
TABLET, FOR SUSPENSION;ORAL
LAMICTAL ODT
TABLET, ORALLY DISINTEGRATING;ORAL
LAMICTAL XR
TABLET, EXTENDED RELEASE;ORAL
TABLET, EXTENDED RELEASE; ORAL
SMITHKLINE BEECHAM
01/29/2010

Drug Warnings

/BOXED WARNING/ WARNING: SERIOUS SKIN RASHES. Lamictal can cause serious rashes requiring hospitalization and discontinuation of treatment. The incidence of these rashes, which have included Stevens-Johnson syndrome, is approximately 0.3% to 0.8% in pediatric patients (aged 2 to 17 years) and 0.08% to 0.3% in adults receiving Lamictal. One rash-related death was reported in a prospectively followed cohort of 1,983 pediatric patients (aged 2 to 16 years) with epilepsy taking Lamictal as adjunctive therapy. In worldwide postmarketing experience, rare cases of toxic epidermal necrolysis and/or rash-related death have been reported in adult and pediatric patients, but their numbers are too few to permit a precise estimate of the rate. Other than age, there are as yet no factors identified that are known to predict the risk of occurrence or the severity of rash caused by Lamictal. There are suggestions, yet to be proven, that the risk of rash may also be increased by (1) coadministration of Lamictal with valproate (includes valproic acid and divalproex sodium), (2) exceeding the recommended initial dose of Lamictal, or (3) exceeding the recommended dose escalation for Lamictal. However, cases have occurred in the absence of these factors. Nearly all cases of life-threatening rashes caused by Lamictal have occurred within 2 to 8 weeks of treatment initiation. However, isolated cases have occurred after prolonged treatment (e.g., 6 months). Accordingly, duration of therapy cannot be relied upon as means to predict the potential risk heralded by the first appearance of a rash. Although benign rashes are also caused by Lamictal, it is not possible to predict reliably which rashes will prove to be serious or life threatening. Accordingly, Lamictal should ordinarily be discontinued at the first sign of rash, unless the rash is clearly not drug related. Discontinuation of treatment may not prevent a rash from becoming life threatening or permanently disabling or disfiguring
Dizziness, headache, and ataxia were the most frequent adverse nervous system effects, occurring in 38, 29, and 22% of adults, respectively, in controlled trials of lamotrigine adjunctive therapy. The frequency of dizziness and ataxia, and the rate of discontinuance of lamotrigine because of these adverse effects, were dose related in clinical trials; in a dose-response study, dizziness occurred in 54, 31, or 27% of patients receiving lamotrigine 500 mg/day, lamotrigine 300 mg/day, or placebo, respectively, while ataxia occurred in 28, 10, or 10% of those receiving these respective regimens.
Somnolence or insomnia occurred in 14 or 6%, respectively, of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials. Incoordination or tremor was reported in 6 or 4%, respectively, of lamotrigine-treated adults ... Depression occurred in 4%, anxiety in 4%, irritability in 3%, speech disorder in 3%, and concentration disturbance in 2% of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials. Seizure or seizure exacerbation has been reported in 3 or 2% of adults, respectively, receiving lamotrigine as adjunctive therapy in controlled trials; an increase in seizure frequency also has been reported with lamotrigine therapy. Treatment-emergent seizures diagnosed unequivocally as status epilepticus were reported in 7 of 2343 adults receiving adjunctive therapy with lamotrigine in clinical trials; however, the manufacturer states that valid estimates of the incidence of treatment-emergent status epilepticus are difficult to obtain because of variations in the definitions used by different investigators to identify such cases.
Coordination abnormality, dizziness, anxiety, and insomnia occurred in 7, 7, 5, and 5% respectively, of adults receiving lamotrigine as monotherapy in a controlled trial; amnesia, ataxia, asthenia, depression, hypesthesia, libido increase, decreased or increased reflexes, nystagmus, and irritability each occurred in 2% of such patients. Paresthesia or asthenia occurred in more than 1% of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials but with equal or greater frequency in those receiving placebo.
For more Drug Warnings (Complete) data for LAMOTRIGINE (42 total), please visit the HSDB record page.

Biological Half Life

The average elimination half-life of lamotrigine ranges from approximately 14-59 hours. The value is dependent on the dose administered, concomitant drug therapy, as well as disease status. One pharmacokinetic study revealed a half-life of 22.8 to 37.4 hours in healthy volunteers. It also reported that enzyme-inducing antiepileptic drugs such as pheobarbital, phenytoin, or carbamazepine decrease the half-life of lamotrigine. On the other hand, valproic acid increases the half-life of lamotrigine (in the range of 48-59 hours).
/Investigators/ describe the findings in a patient following the deliberate ingestion of a large amount of lamotrigine (stated 4.5 g, absorbed estimated 2.9 g) ... Peak measured concentration of lamotrigine was 35.8 mg/L and half-life 19.5 hours, suggesting linear kinetics in overdose.
The plasma half-life of a single dose is 24 to 35 hr. Administration of phenytoin, carbamazepine, phenobarbital, or primidone reduces the half-life of lamotrigine to approximately 15 hr and reduces plasma concentrations of lamotrigine.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Reaction of 2,3-dichlorobenzoyl chloride with cyanide ion forms the benzoylcyanide derivative that is then treated with aminoguanidine to form a Schiff base through loss of water between the carbonyl group and the one primary amine function of the guanidine. Ring closure by addition of the lone free primary amino group remaining on the guanidine moiety of the nitrile function is accomplished by base catalysis and yields the product.
The reaction of the Grignard compound of 2,3-dichloroiodobenzene with CO2 in diethyl ether gives 2,3-dichlorobenzoic acid, which is converted to the corresponding acyl chloride by refluxing with SOCl2. The reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide and KI in refluxing xylene yields 2,3-dichlorobenzoyl cyanide. Finally, this compound is cyclized with aminoguanidine in DMSO to yield lamotrigine.
Hydrogenation of 2,3-dichloronitrobenzene with H2 over Raney nickel in methanol gives 2,3-dichloroaniline, which is diazotized with NaNO2 and HCl and treated with CuCN to yield 2,3-dichlorobenzonitrile. Hydrolysis of the nitrile with NaOH in refluxing methanol/water affords 2,3-dichlorobenzoic acid, which is treated with hot SOCl2 to provide the corresponding acyl chloride. Reaction of 2,3-dichlorobenzoyl chloride with CuCN and KI in refluxing chlorobenzene gives 2,3-dichlorobenzoyl cyanide, which is condensed with aminoguanidine by means of H2SO4/TsOH in hot toluene to yield 2,3-dichlorobenzoyl cyanide amidinohydrazone. Finally, this compound is cyclized by treatment with NaOMe in refluxing methanol to yield lamotrigine.
Preparation: M. G. Baxter et al., European Patent Office patent 21121 (1981 to Wellcome Foundation); D. A. Sawyer et al., USA patent 4602017 (1986).

Analytic Laboratory Methods

Quantitative determination of anti-epileptic drug concentrations is of great importance in forensic toxicology cases. Although the drugs are not usually abused, they are important post-mortem cases where the question of both lack of compliance and accidental or deliberate poisoning might be raised. In addition these drugs can be relevant for driving under the influence cases. A reversed phase ultra-performance liquid chromatography-tandem mass spectrometry method has been developed for the quantitative analysis of the anti-epileptic compounds carbamazepine, carbamazepine-10,11-epoxide, gabapentin, lamotrigine, levetiracetam, oxcarbazepine, 10-OH-carbazepine, phenobarbital, phenytoin, pregabalin, and topiramate in whole blood, using 0.1 mL sample volume with methaqualone as internal standard. Sample preparation was a simple protein precipitation with acetonitrile and methanol. The diluted supernatant was directly injected into the chromatographic system. Separation was performed on an Acquity UPLC BEH Phenyl column with gradient elution and a mildly alkaline mobile phase. The mass spectrometric detection was performed in positive ion mode, except for phenobarbital, and multiple reaction monitoring was used for drug quantification. The limits of quantification for the different anti-epileptic drugs varied from 0.064 to 1.26 mg/L in blood, within-day and day-to-day relative standard deviations from 2.2 to 14.7% except for phenobarbital. Between-day variation for phenobarbital was 20.4% at the concentration level of 3.5 mg/L. The biases for all compounds were within +/-17.5%. The recoveries ranged between 85 and 120%. The corrected matrix effects were 88-106% and 84-110% in ante-mortem and post-mortem whole blood samples, respectively.
This work describes the development of a simple, sensitive and selective method based on high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS-MS) to determine antipsychotics (olanzapine, quetiapine, clozapine, haloperidol and chlorpromazine) along with antidepressants (mirtazapine, paroxetine, citalopram, sertraline, imipramine, clomipramine and fluoxetine), anticonvulsants (carbamazepine andlamotrigine) and anxiolytics (diazepam and clonazepam) in plasma samples obtained from schizophrenic patients. The samples were prepared by protein precipitation. The target drugs were separated on an XSelect SCH C18 column (100 mm x 2.1 mm x 2.5 um) within 8.0 min by means of gradient elution. The drugs were then detected on a quadrupole tandem mass spectrometer equipped with an electrospray ionization source, operating in the multiple reactions monitoring mode and in the positive ionization mode. The LC-MS-MS method was linear range from subtherapeutic to toxic concentrations with lower limit of quantification values ranged from 0.2 to 5.0 ng mL-1, precision with coefficient of variation values lower than 12%, and accuracy ranged from 90 to 108%. The developed method enabled successful analysis of the target drugs in plasma samples obtained from 51 schizophrenic patients. Therapeutic drug monitoring revealed that many of the evaluated schizophrenic patients presented altered plasma concentrations of the analyzed drugs. These altered concentrations resulted from pharmacokinetic interactions among the medications prescribed to treat schizophrenia.

Clinical Laboratory Methods

In recent years, there has been a growth in reports of antiepileptic drugs (AEDs) being misused on their own or in combination with other drugs of abuse in a variety of toxicological case types such as drug abuse, suicide, overdose and drug facilitated crime. To our knowledge, there are no simultaneous quantification methods for the analysis of the most commonly encountered AEDs in postmortem whole blood and clinical plasma/serum samples at the same time. A simple, accurate and cost-effective liquid chromatography-tandem mass spectrometric (LC-MS-MS) method has been developed and validated for the simultaneous quantification of carbamazepine (CBZ) and its metabolite CBZ-10,11-epoxide, eslicarbazepine acetate, oxcarbazepine and S-licarbazepine as a metabolite, gabapentin, lacosamide, lamotrigine, levetiracetam, pregabalin, phenobarbital, phenytoin and its metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin, retigabine (ezogabine) and its metabolite N-acetyl retigabine, rufinamide, stiripentol, topiramate, tiagabine, valproic acid, vigabatrin and zonisamide in postmortem whole blood, serum and plasma which would be suitable for routine forensic toxicological analysis and therapeutic drug monitoring. All AEDs were detected and quantified within 17 min without endogenous interferences. The correlation coefficient (R(2)) was >0.995 for all AEDs with accuracy ranging from 90 to 113% and precision <13% for all analytes. The recovery ranged from 70 to 98%. No carryover was observed in a blank control injected after the highest standard and the matrix effect was acceptable and ranged from 90 to 120%. The method has been successfully verified using authentic case samples that had previously been quantified using different methods.
A sensitive and accurate gas chromatography-mass spectrometric method was developed and validated for the simultaneous determination of levetiracetam and lamotrigine in whole blood. A solid-phase extraction (SPE) procedure using HF Bond Elut C18 columns followed by derivatization using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl) was used. In this assay, levetiracetam-d6 was used as internal standard. Limits of detection and quantification were 0.15 and 0.50 ug/mL, respectively, for both analytes. The method was proved to be linear within the concentration range of 0.50-50.0 ug/mL (R(2) > or = 0.992) for both analytes. Absolute recovery was found to be at least 90.0 and 97.2% for levetiracetam and lamotrigine, respectively. Intra-day and inter-day accuracy values for both analytes were ranged from -6.5 to 4.2 and -6.6 to 3.0%, respectively, whereas their respective precision values were less than 11.4 and 8.3%. The developed method was successfully used in our laboratory for quantification of levetiracetam and lamotrigine blood concentrations during the investigation of forensic cases where these antiepileptic drugs were involved. This method could also be used for therapeutic drug monitoring purposes.
HPLC determination in plasma.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 degC Keep in a dry place.

Interactions

Rash, including serious and potentially life-threatening rash, appears to be more likely to occur in patients receiving concomitant valproic acid. Valproic acid can decrease clearance and increase plasma concentrations of lamotrigine more than twofold; exceeding the recommended reduced initial dosage of lamotrigine or the subsequent recommended schedule for escalation of lamotrigine dosage, particularly in patients receiving valproic acid, may increase the incidence of rash, including serious rash, in lamotrigine-treated patients. In clinical trials, 1% of adults and 1.2% of children receiving a drug regimen including immediate-release lamotrigine concomitantly with valproic acid experienced a rash requiring hospitalization, while 0.16% of adults and 0.6% of children receiving a drug regimen of lamotrigine without valproic acid were hospitalized because of rash.
The concomitant use of valproic acid and/or hepatic enzyme-inducing anticonvulsant drugs (e.g., phenobarbital, primidone, carbamazepine, phenytoin) can increase or decrease the metabolism and elimination of lamotrigine, requiring dosage adjustments to maintain efficacy and/or avoid toxicity. Addition of valproic acid to lamotrigine therapy reduces lamotrigine clearance and increases steady-state plasma lamotrigine concentrations by slightly more than 50% whether or not hepatic enzyme-inducing anticonvulsant drugs are given concomitantly. Conversely, steady-state plasma concentrations of lamotrigine are decreased by about 40% when phenobarbital, primidone, or carbamazepine is added to lamotrigine therapy and by about 45-54% when phenytoin is added to lamotrigine therapy; the magnitude of the effect with phenytoin is dependent on the total daily dosage of phenytoin (from 100-400 mg daily). Discontinuance of an enzyme-inducing anticonvulsant drug can be expected to increase, and discontinuance of valproic acid can be expected to decrease, the elimination half-life and plasma concentrations of lamotrigine. Although the manufacturers state that a therapeutic plasma concentration range has not been established for lamotrigine and that dosage should be based on therapeutic response, the change in plasma lamotrigine concentrations resulting from addition or discontinuance of enzyme-inducing anticonvulsant drugs or valproic acid should be considered when these drugs are added to or withdrawn from an existing anticonvulsant drug regimen that includes lamotrigine.
Addition of lamotrigine to existing therapy with phenytoin or carbamazepine generally does not appreciably alter the steady-state plasma concentrations of these concomitantly administered drugs. Addition of lamotrigine to carbamazepine therapy reportedly has resulted in increased plasma concentrations of a pharmacologically active metabolite of carbamazepine (carbamazepine-10,11-epoxide) and an increased incidence of some adverse effects (e.g., dizziness, headache, diplopia, blurred vision, ataxia, nausea, nystagmus). However, elevations in carbamazepine-10,11-epoxide plasma concentrations and/or increased toxicity have not been consistently observed with concomitant administration of lamotrigine and carbamazepine, and the mechanism of the interaction between these drugs remains unclear.
Addition of lamotrigine to valproic acid therapy in healthy individuals resulted in a 25% reduction in trough steady-state plasma concentrations of valproic acid over a 3-week period, followed by stabilization of these concentrations.
For more Interactions (Complete) data for LAMOTRIGINE (11 total), please visit the HSDB record page.

DRESS is a Mess: A Case of Cross Reactivity Between Lacosamide and Lamotrigine

Elizabeth Packard, Ricci Kalayanamitra, Zainab Shahid, Ravi Patel, Justin Roy, Ashok Maddukari, Andrew Groff, Hyma Polimera, Reshma Golamari, Nitasa Sahu, Rama Vunnam, Dhirisha Bhatt, Rohit Jain
PMID: 34449996   DOI:

Abstract

Drug reaction with eosinophilia with systemic symptoms (DRESS) syndrome is a rare drug reaction often presenting with both cutaneous manifestations and potentially life-threatening internal organ involvement. The precise incidence of DRESS is still unclear as it is easily missed due to its highly variable clinical presentation. However, with an expected mortality rate of approximately 10 percent, it is important for clinicians to be familiar with pharmacologic etiologies commonly implicated in the pathogenesis. We present a case of DRESS syndrome attributed to cross-reactivity between two commonly used anticonvulsants- lacosamide and lamotrigine.


Initial Management of Seizure in Adults

Phil E M Smith
PMID: 34260837   DOI: 10.1056/NEJMcp2024526

Abstract




[Lamotrigine and its relationship with Stevens-Johnson syndrome and toxic epidermal necrolysis]

Eduardo Alexis Velázquez-Cárcamo, Yuriria Rodríguez-Chávez, Silvia Méndez-Flores, Judith Domínguez-Cherit
PMID: 34101565   DOI: 10.24875/RMIMSS.M20000018

Abstract

Lamotrigine is an antiepileptic drug that has been widely used for epilepsy, as a mood stabilizer (for type 1 bipolar disorder) and in the management of neuropathic pain, it is used both in monotherapy and in complementary therapy. Considered relatively new, approved by the Food and Drug Administration in 1994, its benefits include a greater margin of safety compared to other anticonvulsants. However, although in a lower percentage, it causes severe adverse skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis. A review is made about the probable pathways that trigger this delayed hypersensitivity immune response.


Toxic epidermal necrolysis and Stevens-Johnson syndrome/toxic epidermal necrolysis overlap in pediatric patients with a focus on newer antiepileptic drugs: A 25-year retrospective study at a single tertiary care center

Kristyna L Gleghorn, Charles Voigt, Brent Kelly
PMID: 34060145   DOI: 10.1111/pde.14598

Abstract

Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis Syndrome (TEN) are rare immune-mediated diseases. Extensive research on adult triggers of SJS and TEN is available; however, research in children is more limited.
We sought to investigate and report the experience with pediatric SJS and TEN in our center, identifying associated medications.
A retrospective review from 1990 to 2015 at the Shriner's Burn Hospital in Galveston, Texas was performed to identify patients diagnosed with SJS, SJS/TEN overlap, and TEN. Data pertaining to demographic characteristics, medical history, physical exam, treatment, and outcomes were collected.
We identified SJS/TEN overlap or TEN in 51 patients. Antiepileptic drugs were the most common group of causative agents, closely followed by antibiotics. The most common causative agents were trimethoprim-sulfamethoxazole, phenytoin, and lamotrigine used concomitantly with valproic acid. Newer generation agents, with the definition of agents approved after 1990, were the cause in 13/51 (25.5%) cases. Newer generation agents included lamotrigine, clobazam, and zonisamide. Seven patients died, resulting in a 13.7% mortality rate. Renal failure, liver failure, sepsis, and gastrointestinal involvement each had a statistically significant association with mortality. SCORTEN was statistically significantly greater in patients who died compared to children who lived (3 vs 2).
This is a retrospective study.
Three drugs introduced into the market since 1990 have emerged as causes of SJS/TEN overlap and TEN: lamotrigine, clobazam, and zonisamide. These medications are being used more widely to treat seizures, as well as mood disorders. It is also important for clinicians to be aware of the extremely commonly used medications such as amoxicillin, tetracyclines, NSAIDs, and acetaminophen that can rarely cause SJS and TEN.


Concerns about lamotrigine

Nafisa Husein, Roland D Thijs, Johanna W Bunschoten, Mark R Keezer, Josemir W Sander
PMID: 34022162   DOI: 10.1016/S1474-4422(21)00132-0

Abstract




Retention of antiseizure medications for epilepsy in multiple sclerosis: A retrospective observational study

Zamzam Mahamud, Samuel Håkansson, Joachim Burman, Johan Zelano
PMID: 34004524   DOI: 10.1016/j.yebeh.2021.108034

Abstract

Epilepsy in multiple sclerosis (MS) is rare, and longitudinal clinical studies evaluating treatment with antiseizure medications (ASMs) are difficult to conduct. We instead designed a nationwide register study to estimate retention rates of ASMs prescribed as initial monotherapy for epilepsy in MS and investigated factors influencing their retention.
multiple sclerosis patients with a first prescription of ASM for epilepsy were identified by cross-referencing the Swedish MS register with comprehensive national registers. One and five-year retention rates of ASMs were estimated using Kaplan-Meier analysis. Cox proportional regression was employed to estimate hazard ratios (HR) of discontinuation for different ASMs as well as for baseline predictors.
One hundred and twenty-nine MS patients were included. The most commonly prescribed ASMs were: carbamazepine (n = 38, 29.5%), lamotrigine (n = 33, 25.6%) and levetiracetam (n = 19, 14.7%). One-year retention rates (95% CI) were: lamotrigine 87.5% [76, 98.9], carbamazepine 60.5% [45, 76], levetiracetam 60.2% [37.2, 83.2], valproate 51.3% [23, 79.6] and phenytoin 44.4% [11.8, 77]. Fiveyear retention rates (95% CI) were: lamotrigine 74.4% [57.3, 91.5], carbamazepine 52.2% [34.9, 69.4], valproate 51.3% [23.1, 79.5] and phenytoin 14.8% [0, 40.9]. With carbamazepine as reference, lamotrigine was the only ASM that displayed a lower hazard of discontinuation, HR 0.41 [0.17, 0.99]. We could not identify any baseline factors that influenced the risk of discontinuation.
Lamotrigine displayed the lowest risk of discontinuation when prescribed as initial monotherapy for epilepsy in MS. Newer ASMs generally compared well to older ones, at least suggesting non-inferiority.


SUNCT and SUNA: An Update

Ashish K Duggal, Debashish Chowdhury
PMID: 34003160   DOI: 10.4103/0028-3886.315990

Abstract

Short-lasting unilateral neuralgiform headache attacks with conjunctival injection and tearing (SUNCT) and short-lasting unilateral neuralgiform headache with autonomic symptoms (SUNA) are rare and disabling primary headache disorders that are subtypes of Short-lasting unilateral neuralgiform headache attacks (SUNHA).
The aim of this narrative review was to provide a comprehensive update on headache phenotype, pathophysiology, and various treatment options available for SUNCT and SUNA.
References for this review were identified by searches of articles published in the English language in PubMed between 1978 and October 2020 using "short-lasting unilateral neuralgiform headache attacks with conjunctival injection and tearing (SUNCT)", "short-lasting unilateral neuralgiform headache with autonomic symptoms (SUNA)", "short-lasting unilateral neuralgiform headache attacks (SUNHA)", "trigeminal autonomic cephalalgias" as keywords in various combinations.
Of a potential 1103 articles, seven case series describing clinical characteristics of SUNCT/SUNA patients were identified for this review. For symptomatic/secondary SUNCT/SUNA, 53 individual case reports, and one case series were reviewed. One placebo-controlled trial and 11 open-label case series that evaluated various medical and surgical treatments in SUNCT/SUNA were also reviewed. Available literature suggests that SUNCT and SUNA are subtypes of the same disorder characterized by severe side locked short duration headache with ipsilateral prominent cranial autonomic symptoms and signs. Pathophysiology may involve both peripheral and central mechanisms. Lamotrigine is the most effective preventive therapy while intravenous lidocaine is the most efficacious drug as transitional therapy for severe disabling attacks. Surgical options including microvascular decompression in those having neurovascular conflict, occipital nerve stimulation, and hypothalamic deep brain stimulation can be alternative treatment options for medically refractory patients.


Entry of antiepileptic drugs (valproate and lamotrigine) into the developing rat brain

Samuel J Toll, Fiona Qiu, Yifan Huang, Mark D Habgood, Katarzyna M Dziegielewska, Shuai Nie, Norman R Saunders
PMID: 34249340   DOI: 10.12688/f1000research.52607.2

Abstract

Women with epilepsy face difficult choices whether to continue antiepileptic drug treatment during pregnancy, as uncontrolled seizures carry great risk to mother and fetus but continuing treatment may have adverse effects on baby's development. This study aimed at evaluating antiepileptic drug entry into developing brain.
Anaesthetised pregnant, non-pregnant adult females, postnatal and fetal rats were injected intraperitoneally with different doses, single or in combinations, of valproate and lamotrigine, within clinical range. Injectate included
H-labelled drug. After 30min, CSF, blood and brain samples were obtained; radioactivity measured using liquid scintillation counting. Some animals were also exposed to valproate in feed throughout pregnancy and into neonatal period. Drug levels measured by liquid chromatography coupled to mass spectrometry (LC-MS). Results given as CSF or tissue/plasma% as index of drug entry.
Entry of valproate into brain and CSF was higher at E19 and P4 compared to adult and was dose-dependent except at E19; placental transfer increased significantly at highest dose of 100mg/kg. Lamotrigine entry into the brain was dose dependent only at E19. Chronic valproate treatment, or combination of valproate and lamotrigine had little effect on either drug entry, except for reduced valproate brain entry in adult brain with chronic treatment. Placental transfer decreased significantly after chronic valproate treatment. LC-MS measurement of valproate in adults confirmed that rat plasma values were within the clinical range and CSF/plasma and brain/plasma ratios for LC-MS and
H-valproate were similar.
Results suggest that entry of valproate may be higher in developing brain, the capacity of barrier mechanism is mostly unaffected by doses within the clinical range, with or without addition of lamotrigine. Chronic valproate exposure may result in upregulation in cellular mechanisms restricting its entry into the brain. Entry of lamotrigine was little different at different ages and was not dose dependent.


Interactions among Lacosamide and Second-Generation Antiepileptic Drugs in the Tonic-Clonic Seizure Model in Mice

Katarzyna Załuska-Ogryzek, Paweł Marzęda, Paula Wróblewska-Łuczka, Magdalena Florek-Łuszczki, Zbigniew Plewa, Hubert Bojar, Dorota Zolkowska, Jarogniew J Łuszczki
PMID: 34073930   DOI: 10.3390/ijms22115537

Abstract

Combination therapy with two or three antiseizure medications (ASMs) is sometimes a preferred method of treatment in epilepsy patients. (1) Background: To detect the most beneficial combination among three ASMs, a screen test evaluating in vivo interactions with respect to their anticonvulsant properties, was conducted on albino Swiss mice; (2) Methods: Classification of interactions among lacosamide (LCM) and selected second-generation ASMs (lamotrigine (LTG), pregabalin (PGB), oxcarbazepine (OXC), and topiramate (TPM)) was based on the isobolographic analysis in the mouse maximal electroshock-induced seizure (MES) model. Interactions among LCM and second-generation ASMs were visualized using a polygonogram; (3) Results: In the mouse MES model, synergy was observed for the combinations of LCM + TPM + PGB and LCM + OXC + PGB. Additivity was reported for the other combinations tested i.e., LCM + LTG + TPM, LCM + LTG + PGB, LCM + LTG + OXC, and LCM + OXC + TPM in this seizure model. No adverse effects associated with triple ASM combinations, containing LCM and second-generation ASMs were observed in mice; (4) Conclusions: The combination of LCM + TPM + PGB was the most beneficial combination among the tested in this study, offering synergistic suppression of tonic-clonic seizures in mice subjected to the MES model. Both the isobolographic analysis and polygonogram method can be recommended for experimental epileptology when classifying interactions among the ASMs.


Explore Compound Types